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Compound of Interest

Compound Name: (R)-BAY1238097

Cat. No.: B10800627

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and
Extra-Terminal domain (BET) family of proteins. This document provides an in-depth technical
overview of its chemical properties, mechanism of action, experimental protocols, and clinical
findings to support researchers and drug development professionals in the field of epigenetics
and oncology.

Chemical Structure and Properties

(R)-BAY1238097, also known as BAY 1238097, is a synthetic organic compound. Its chemical
structure and key properties are summarized below.
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Property Value Reference

(4S)-7,8-dimethoxy-N,4-
dimethyl-1-[4-(4-

methylpiperazin-1-

IUPAC Name
yl)phenyl]-4,5-dihydro-1H-
benzolf][1][2][3]triazepine-3-
carboxamide
Molecular Formula C25H33Ns03 [41[5]
Molecular Weight 451.56 g/mol [41[5]
CAS Number 1564269-85-7 [4][5]

0=C(N1N=C(C2=CC=C(N3CC
SMILES N(C)CC3)C=C2)C4=CC(OC)=  [5]
C(OC)C=C4C[C@H]1C)NC

Appearance Solid

Solubility:

e In Vitro: Soluble in DMSO at concentrations up to 150 mg/mL (332.18 mM), requiring
ultrasonication for dissolution.[4]

 In Vivo: Formulations for in vivo studies have been prepared in:[4]
o 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (= 2.5 mg/mL).[4]
o 10% DMSO and 90% corn oil (= 2.5 mg/mL).[4]

Mechanism of Action and Signaling Pathway

(R)-BAY1238097 functions as a competitive inhibitor of the BET family of proteins, which
includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic "readers" that bind to
acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene
transcription.
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By binding to the bromodomains of BET proteins, (R)-BAY1238097 prevents their interaction
with acetylated histones. This disrupts the recruitment of transcriptional machinery, including
the positive transcription elongation factor b (P-TEFb), to chromatin. A key consequence of this
inhibition is the downregulation of the transcription of critical oncogenes, most notably c-Myc.
The subsequent decrease in c-Myc protein levels leads to cell cycle arrest and a reduction in

tumor cell proliferation.
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Figure 1. Mechanism of action of (R)-BAY1238097.
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Biological Activity and Quantitative Data

(R)-BAY1238097 demonstrates potent inhibitory activity against BET bromodomains and
exhibits anti-proliferative effects in various cancer models.

Assay Type Target ICs0 (NM) Reference
TR-FRET Assay BET <100

NanoBRET Assay BRD4 63

NanoBRET Assay BRD3 609

NanoBRET Assay BRD2 2430

Cell Proliferation Cell Lines Median ICso (NM) Reference
Lymphoma Cell Lines Various 70 - 208

Experimental Protocols
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This protocol outlines a general method for assessing the inhibition of BET bromodomain-
histone interaction by (R)-BAY1238097.

Click to download full resolution via product page

Figure 2. TR-FRET assay workflow.

Materials:

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b10800627?utm_src=pdf-body
https://www.benchchem.com/product/b10800627?utm_src=pdf-body
https://www.benchchem.com/product/b10800627?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» (R)-BAY1238097
 Purified, europium-labeled BRD4 bromodomain 1 (or other BET bromodomains)
 Biotinylated histone H4 peptide (acetylated)
» Streptavidin-Allophycocyanin (APC) conjugate
e TR-FRET assay buffer
o Low-volume 384-well plates (e.g., white or black)
e TR-FRET-compatible plate reader
Procedure:
» Reagent Preparation:
o Prepare a stock solution of (R)-BAY1238097 in 100% DMSO.
o Create a serial dilution series of (R)-BAY1238097 in assay buffer.

o Dilute the Eu-labeled BRD4 and biotinylated histone H4 peptide to their optimal working
concentrations in assay buffer.

e Assay Protocol:

o Add a small volume (e.g., 5 pL) of the diluted (R)-BAY1238097 or vehicle control (assay
buffer with DMSO) to the wells of the 384-well plate.

o Add an equal volume (e.g., 5 pL) of the pre-mixed Eu-labeled BRD4 and biotinylated
histone H4 peptide solution to each well.

o Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for
binding equilibrium.

o Add an equal volume (e.g., 5 pL) of the Streptavidin-APC solution to each well.
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o Incubate the plate at room temperature for another specified period (e.g., 60 minutes),
protected from light.

o Data Acquisition and Analysis:

o Measure the TR-FRET signal using a plate reader with an excitation wavelength of
approximately 340 nm and emission wavelengths of 620 nm (for Europium) and 665 nm
(for APC).

o Calculate the FRET ratio (665 nm emission / 620 nm emission).

o Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a four-
parameter logistic equation to determine the ICso value.

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of (R)-BAY1238097 to its target BET protein within
intact cells.

Cell Preparation Treatment Readout Data Analysis

Click to download full resolution via product page

Figure 3. NanoBRET™ assay workflow.

Materials:

HEK293 cells (or other suitable cell line)

Plasmid encoding a NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4)

Transfection reagent

NanoBRET™ Tracer specific for BET bromodomains
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Nano-Glo® Substrate

(R)-BAY1238097

White, tissue culture-treated 96-well plates

Luminometer capable of measuring filtered luminescence
Procedure:
o Cell Transfection and Plating:

o Transfect HEK293 cells with the NanoLuc®-BET fusion plasmid according to the
manufacturer's protocol.

o After 24 hours, seed the transfected cells into 96-well plates at an appropriate density.

e Compound Treatment:

[e]

Prepare serial dilutions of (R)-BAY1238097 in the appropriate cell culture medium.

o

Add the diluted compound to the cells.

[¢]

Add the NanoBRET™ Tracer at its predetermined optimal concentration to all wells.

Incubate the plate at 37°C in a COz incubator for a specified time (e.g., 2-4 hours) to allow

[¢]

for compound entry and binding.
e Luminescence Measurement:
o Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
o Add the substrate to each well.

o Measure the luminescence signal at two wavelengths: 460 nm (donor emission) and >600
nm (acceptor emission).

o Data Analysis:
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o Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

o Plot the ratio against the log of the inhibitor concentration and fit the curve to determine
the 1Cso value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability
and proliferation.

Materials:

e Cancer cell line of interest (e.g., a lymphoma or leukemia cell line)

o Complete cell culture medium

« (R)-BAY1238097

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
¢ Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

e 96-well tissue culture plates

e Microplate reader

Procedure:

e Cell Seeding:

o Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the
course of the experiment.

o Allow the cells to adhere and resume growth for 24 hours.
e Compound Treatment:

o Treat the cells with a serial dilution of (R)-BAY1238097. Include a vehicle-only control.
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o Incubate the cells for a specified period (e.g., 72 hours).

e MTT Addition and Incubation:
o Add MTT solution to each well to a final concentration of 0.5 mg/mL.

o Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to
formazan crystals.

e Solubilization and Measurement:
o Add the solubilization solution to each well to dissolve the formazan crystals.

o Measure the absorbance at a wavelength of approximately 570 nm using a microplate
reader.

o Data Analysis:
o Subtract the background absorbance from all readings.
o Normalize the absorbance values to the vehicle-treated control cells.

o Plot the percentage of cell viability against the log of the inhibitor concentration to
determine the ICso value.

Clinical Trial and Pharmacokinetic Data

A first-in-human Phase | clinical trial (NCT02369029) was conducted to evaluate the safety,
pharmacokinetics, and pharmacodynamics of BAY 1238097 in patients with advanced
malignancies. The study was prematurely terminated due to dose-limiting toxicities (DLTSs)
occurring at doses below the targeted efficacious exposure.[2]

Pharmacokinetic Parameters

Pharmacokinetic analysis from the Phase I trial indicated a linear dose response with
increasing doses.[2]

Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were
analyzed in the study but are not publicly available in a detailed tabular format.
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Safety and Tolerability

The most common adverse events and dose-limiting toxicities observed in the Phase | trial are
summarized below.

Adverse Event Grade Frequency

Dose-Limiting Toxicities (at 80

mg/week)

Vomiting 3 Both patients
Headache 3 Both patients
Back Pain 2/3 Both patients

Most Common Adverse Events

(All Doses)

Nausea N/A Most frequent
Vomiting N/A Most frequent
Headache N/A Most frequent
Back Pain N/A Most frequent
Fatigue N/A Most frequent

N/A: Grade not specified for all occurrences in the source.

Conclusion

(R)-BAY1238097 is a well-characterized BET inhibitor with potent activity against its targets
and demonstrated anti-proliferative effects in preclinical cancer models. Its mechanism of
action via the downregulation of c-Myc is well-established. While the compound showed
promise in preclinical studies, its clinical development was halted due to a narrow therapeutic
window, with significant toxicities observed at doses required for therapeutic efficacy. The
detailed information and protocols provided in this guide are intended to facilitate further
research into the therapeutic potential of BET inhibitors and the biological roles of the BET
protein family.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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